Provenance as the Pivotal Intermediate in FDA-Approved Taletrectinib Synthesis Defines Unique Commercial and Strategic Value
6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate is explicitly designated as the AB-106 intermediate and taletrectinib intermediate, CAS 2244755-04-0, with a molecular weight of 233.22 and molecular formula C₇H₈FN₃O₃S [1]. This compound serves as the direct precursor to taletrectinib (Ibtrozi), an FDA-approved drug for ROS1-positive NSCLC that demonstrated robust efficacy in global Phase 2 TRUST-II trials with 337 patients receiving 600 mg once daily [2]. In contrast, alternative imidazo[1,2-b]pyridazine derivatives such as 6-chloroimidazo[1,2-b]pyridazine (MW 153.57, CAS 6775-78-6) and 6-bromoimidazo[1,2-b]pyridazine (MW 198.02, CAS 1159977-65-7) are general research intermediates lacking direct linkage to any approved therapeutic agent [3].
| Evidence Dimension | Commercial relevance as validated by linkage to approved drug |
|---|---|
| Target Compound Data | Designated as taletrectinib (AB-106) intermediate; supports FDA-approved drug Ibtrozi |
| Comparator Or Baseline | 6-Chloroimidazo[1,2-b]pyridazine (CAS 6775-78-6); 6-Bromoimidazo[1,2-b]pyridazine (CAS 1159977-65-7) |
| Quantified Difference | Target compound is linked to FDA-approved drug with Phase 2 efficacy data (337 patients); comparators have no approved drug linkage |
| Conditions | Synthetic intermediate designation; clinical development pathway |
Why This Matters
Procurement of the methanesulfonate salt enables direct engagement with the validated taletrectinib synthetic route, reducing development risk and ensuring regulatory alignment for organizations pursuing ROS1/NTRK inhibitor programs.
- [1] Shengda Pharm. Taletrectinib intermediates, CAS#2244755-04-0. 2022. Molecular Formula C₇H₈FN₃O₃S, MW 233.22. View Source
- [2] ClinicalTrials.gov NCT04919811. Taletrectinib Phase 2 Global Study in ROS1 Positive NSCLC. 2026; FDA Accepts New Drug Application For Taletrectinib in ROS1+ NSCLC. CURE. 2026. 337 patients evaluated. View Source
- [3] PubChem. 6-Chloroimidazo[1,2-b]pyridazine, MW 153.57, CAS 6775-78-6; 6-Bromoimidazo[1,2-B]pyridazine, MW 198.02, CAS 1159977-65-7. View Source
